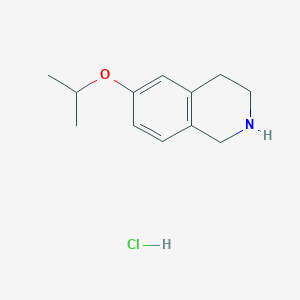

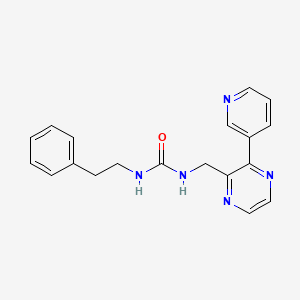

6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities. Commonly used synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .Chemical Reactions Analysis

The chemical reactions involving THIQ analogs are diverse and depend on the specific compound. For instance, a novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .Applications De Recherche Scientifique

Synthesis and Biological Activity

- 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, a related compound to 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been studied for its potential in synthesizing new propan-2-ol derivatives. These compounds have shown moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Anti-TMV Activity

- Isoquinoline alkaloids from the Thalictrum glandulosissimum plant, structurally related to 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline, have demonstrated weak anti-tobacco mosaic virus (TMV) activity (Hu et al., 2020).

Anti-HIV and Antimicrobial Activity

- Novel derivatives of 6-methoxy-3,4-dihydroquinolin-1(2H)-yl, similar in structure to 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been designed as HIV-1 RT inhibitors. These compounds have shown significant inhibition of HIV-1 RT and have also exhibited anti-HIV-1 activity as well as antibacterial and antifungal activities (Chander et al., 2016).

Neuropharmacological Research

- Studies on 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline, which shares a core structure with 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, reveal its potential in neuropharmacological research. It has been investigated for its uptake and storage by peripheral sympathetic nerves (Cohen et al., 1972).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

- A study on the synthesis of heterocyclic derivatives, including tetrahydroisoquinolines, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, highlights the chemical versatility and potential applications of compounds like 6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline (Bacchi et al., 2005).

Other Research Applications

- Further research involving tetrahydroisoquinoline derivatives includes their use in doping control analysis (Thevis et al., 2008), exploration of their therapeutic status in diseases like COVID-19 (Kaur et al., 2020), and their potential in biomedical applications (Imbert et al., 2005).

Mécanisme D'action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which en300-7459719 belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs, in general, are known to interact with their targets in a way that leads to a range of biological activities against various pathogens and disorders .

Biochemical Pathways

Thiqs are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiqs, in general, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Orientations Futures

Propriétés

IUPAC Name |

6-propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9(2)14-12-4-3-11-8-13-6-5-10(11)7-12;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARJSLFTRKKGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(CNCC2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)

![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)

![3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride](/img/structure/B2916376.png)

![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)

![(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2916381.png)

![2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2916383.png)

![N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B2916390.png)

![N-benzyl-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2916391.png)

![(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2916393.png)